4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzodiazepine structure. This often involves the condensation of an ortho-diamine with a suitable ketone or aldehyde.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the benzodiazepine core in the presence of a base such as pyridine or triethylamine.
Methylation: The methyl group is added via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenylsulfonyl group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it can be used to study the effects of benzodiazepine derivatives on various biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of benzodiazepines.
Medicine
While not typically used as a therapeutic agent, its structure can serve as a model for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, it can be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the benzodiazepine core.
Mechanism of Action
The mechanism of action of 4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The phenylsulfonyl group may also influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4-methyl-5-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the phenylsulfonyl group, which can alter its pharmacological profile compared to other benzodiazepines. This modification can lead to differences in receptor binding, efficacy, and side effect profiles, making it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-11-16(19)17-14-9-5-6-10-15(14)18(12)22(20,21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAKKENQVYZMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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